2-(tert-Butyl)-5-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyl group and methoxy group attached to the indole core significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-methoxy-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and tert-butyl halides.
Alkylation Reaction: The tert-butyl group is introduced via an alkylation reaction. This involves the reaction of 5-methoxyindole with a tert-butyl halide (e.g., tert-butyl chloride) in the presence of a strong base like potassium carbonate or sodium hydride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 2-(tert-Butyl)-5-methoxy-1H-indoline.
Substitution: 3-bromo-2-(tert-Butyl)-5-methoxy-1H-indole.
Scientific Research Applications
2-(tert-Butyl)-5-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-1H-indole: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxy-1H-indole: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
2-(tert-Butyl)-3-methyl-1H-indole: Contains a methyl group at the 3-position, altering its substitution pattern.
Uniqueness
2-(tert-Butyl)-5-methoxy-1H-indole is unique due to the presence of both the tert-butyl and methoxy groups, which confer distinct steric and electronic effects. These groups influence its reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-tert-butyl-5-methoxy-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-8-9-7-10(15-4)5-6-11(9)14-12/h5-8,14H,1-4H3 |
InChI Key |
KAPVGGRTOZBSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.